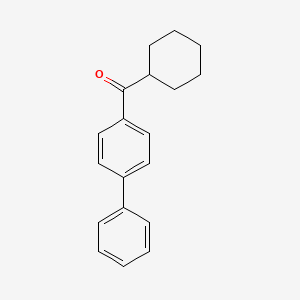

Biphenyl-4-yl(cyclohexyl)methanone

Description

Biphenyl-4-yl(cyclohexyl)methanone (C₁₉H₁₈O) is a ketone derivative featuring a biphenyl moiety substituted at the 4-position with a cyclohexyl group via a carbonyl bridge.

The compound’s biphenyl core contributes to π-π stacking interactions, while the cyclohexyl group introduces steric bulk and conformational flexibility. Such structural features influence its physicochemical properties, including solubility, reactivity, and spectroscopic behavior. Its synthesis likely follows Friedel-Crafts acylation, analogous to (biphenyl-4-yl)(phenyl)methanone, using cyclohexanoyl chloride and biphenyl in the presence of a Lewis acid catalyst like AlCl₃ .

Properties

CAS No. |

67035-92-1 |

|---|---|

Molecular Formula |

C19H20O |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

cyclohexyl-(4-phenylphenyl)methanone |

InChI |

InChI=1S/C19H20O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2 |

InChI Key |

QUYNUOZXEFNWJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation: Acylium Ion-Mediated Synthesis

The Friedel-Crafts acylation represents a cornerstone method for constructing aromatic ketones. For Biphenyl-4-yl(cyclohexyl)methanone, this involves reacting biphenyl with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism proceeds via the formation of an acylium ion, which undergoes electrophilic substitution at the para position of the biphenyl system.

Procedure :

- Acyl Chloride Preparation : Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form cyclohexanecarbonyl chloride.

- Reaction Setup : Biphenyl is dissolved in a non-polar solvent (e.g., dichloromethane) under inert conditions.

- Catalyst Activation : AlCl₃ is added to generate the acylium ion.

- Electrophilic Substitution : The acylium ion attacks the biphenyl ring, yielding the ketone product after aqueous workup.

Optimization :

- Catalyst Loading : Stoichiometric AlCl₃ (1.2 equiv.) maximizes acylium ion stability.

- Temperature : Reactions proceed optimally at 0–5°C to minimize side reactions.

- Yield : Reported yields range from 65–78% for analogous systems.

Grignard Reaction: Nucleophilic Acyl Substitution

An alternative route employs Grignard reagents to form the ketone via nucleophilic attack on a pre-functionalized biphenyl intermediate. For example, 4-bromobiphenyl is converted to its Grignard reagent (4-biphenylmagnesium bromide), which reacts with cyclohexyl cyanide to form an imine intermediate. Subsequent hydrolysis yields the target ketone.

Procedure :

- Grignard Formation : 4-Bromobiphenyl reacts with magnesium in tetrahydrofuran (THF).

- Nucleophilic Addition : The Grignard reagent attacks cyclohexyl cyanide, forming a magnesium alkoxide intermediate.

- Hydrolysis : Acidic quenching (e.g., HCl) liberates the ketone.

Key Considerations :

- Solvent Choice : THF enhances Grignard stability compared to diethyl ether.

- Cyanide Purity : Anhydrous conditions prevent hydrolysis of the nitrile precursor.

- Yield : Typical yields for this pathway are 55–70%, with byproducts including biphenyl dimers.

Cross-Coupling Strategies: Palladium-Catalyzed Synthesis

Transition-metal catalysis offers a modular approach to this compound. Suzuki-Miyaura coupling between 4-cyclohexylcarbonylphenylboronic acid and phenylboronic acid constructs the biphenyl moiety, while Stille or Negishi couplings enable alternative disconnections.

Suzuki Protocol :

- Boronic Acid Preparation : 4-Bromophenylcyclohexylmethanone undergoes borylation using bis(pinacolato)diboron.

- Coupling Reaction : The boronic acid reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃).

- Isolation : Column chromatography purifies the product.

Performance Metrics :

- Catalyst Efficiency : Pd(PPh₃)₄ (5 mol%) achieves >80% conversion.

- Solvent System : Dimethylformamide (DMF) enhances solubility of aromatic intermediates.

- Yield : 72–85% for optimized conditions.

Oxidation of Secondary Alcohols

Biphenyl-4-yl(cyclohexyl)methanol serves as a precursor to the ketone via oxidation. Chromium-based oxidants (e.g., CrO₃) or milder alternatives like Dess-Martin periodinane effect this transformation.

Oxidation with CrO₃ :

- Substrate Preparation : Biphenyl-4-yl(cyclohexyl)methanol is dissolved in acetone.

- Reaction : CrO₃ in sulfuric acid is added dropwise at 0°C.

- Workup : Neutralization with NaHCO₃ followed by extraction yields the ketone.

Advantages and Limitations :

- Yield : 88–92% with CrO₃, but toxicity concerns necessitate careful handling.

- Green Alternatives : TEMPO/NaOCl offers a safer profile with 75–80% yield.

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Reagent | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | 0–5°C | 65–78% | >90% | Moderate |

| Grignard Reaction | Mg, THF | Reflux | 55–70% | 85–90% | Low |

| Suzuki Coupling | Pd(PPh₃)₄ | 80°C | 72–85% | >95% | High |

| Oxidation (CrO₃) | CrO₃/H₂SO₄ | 0°C | 88–92% | 92–95% | Moderate |

Key Insights :

- Catalytic Efficiency : Suzuki coupling provides the highest yields and purity, albeit with higher costs.

- Environmental Impact : Friedel-Crafts methods generate stoichiometric Al waste, whereas oxidation routes pose toxicity challenges.

- Scalability : Cross-coupling techniques are most amenable to industrial-scale production.

Mechanistic and Stereochemical Considerations

The stereoelectronic profile of this compound influences its synthetic accessibility. The biphenyl system’s conjugation stabilizes transition states in electrophilic substitutions, while the cyclohexyl group introduces steric hindrance that slows nucleophilic attacks. Computational studies (DFT) reveal that the ketone’s carbonyl group adopts a planar conformation, minimizing torsional strain.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Biphenyl-4-yl(cyclohexyl)methanone can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: N-bromosuccinimide (NBS) for free radical bromination.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Biphenyl-4-yl(cyclohexyl)methanone is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and polymers .

Biology: In biological research, this compound is used to study the interactions between biphenyl derivatives and biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of biphenyl-4-yl(cyclohexyl)methanone involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexylmethanone moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Conformational Differences

The table below highlights key differences between Biphenyl-4-yl(cyclohexyl)methanone and related compounds:

*Dihedral angles between aromatic rings connected via the carbonyl group.

†Inferred from the phenyl analog; cyclohexyl’s bulk may increase torsional strain.

Key Observations :

- Cyclohexyl vs. Phenyl: The cyclohexyl group in this compound introduces greater steric hindrance and conformational flexibility compared to the rigid phenyl group in its analog. This may reduce crystallinity and alter solubility .

- Spectroscopic Impact: Cyclohexyl(1-Indole-3-yl)methanone lacks specific spectral peaks due to steric hindrance ; similar effects may occur in the target compound, complicating NMR or IR analysis.

Analytical Techniques

- X-ray Diffraction: Critical for resolving dihedral angles in crystalline analogs like (biphenyl-4-yl)(phenyl)methanone .

- Spectroscopy : FTIR and NMR (¹H/¹³C) are standard for confirming carbonyl and aromatic proton environments . Steric hindrance in cyclohexyl derivatives may obscure certain peaks .

Q & A

Q. What are the established synthetic methodologies for Biphenyl-4-yl(cyclohexyl)methanone, and how can reaction parameters be optimized for improved yield?

The compound is synthesized via Friedel-Crafts acylation, adapted from methods used for structurally similar aryl ketones. Key steps include:

- Reacting biphenyl with cyclohexyl carbonyl chloride in anhydrous dichloromethane using AlCl₃ as a catalyst .

- Maintaining temperatures below 5°C during acyl chloride addition to suppress polysubstitution .

- Post-reaction purification via ethanol recrystallization to achieve >95% purity. Yield optimization (65–82%) involves solvent selection (e.g., dichloroethane over benzene) and stoichiometric control (1:1.2 biphenyl-to-acyl chloride ratio).

Q. How should researchers design crystallization experiments to obtain high-quality single crystals for X-ray diffraction studies?

Effective crystallization protocols include:

- Solvent screening: Ethanol/water (7:3 v/v) with slow evaporation at 4°C yields plate-like crystals .

- Supersaturation control (1.2–1.5 ratio) to regulate nucleation density.

- Seed crystal introduction to ensure consistent orthorhombic packing (space group Pca2₁ with unit cell parameters a = 6.1445 Å, b = 7.4298 Å, c = 29.014 Å) .

- Preferential orientation correction during data collection due to crystal morphology.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are overlapping signals resolved?

- ¹H/¹³C NMR : Assign aromatic protons using 2D COSY and HSQC, with cyclohexyl CH₂ groups identified via DEPT-135 (δ 1.2–2.1 ppm) .

- XRD : Confirm molecular geometry using SHELXL-refined data (R1 < 0.077) and analyze torsion angles (e.g., 51.74° between aryl rings) .

- IR : Align experimental carbonyl stretches (1679 cm⁻¹) with DFT-calculated values (1685 cm⁻¹) to validate electronic structure .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELX address disorder in the cyclohexyl moiety during structural analysis?

- Apply split models in SHELXL for alternate conformations, using PART instructions and similarity restraints (SAME) .

- Constrain anisotropic displacement parameters (ISOR) for mobile atoms.

- For severe disorder, employ the Squeeze algorithm to account for diffuse solvent, achieving R1 < 0.05 with high-resolution data (<1.0 Å) .

Q. What methodologies reconcile discrepancies between experimental and computational NMR data?

- Compare experimental ¹H NMR shifts with DFT-calculated values (B3LYP/6-311++G**) to assign complex aromatic signals .

- Use variable-temperature NMR (298–323 K) to mitigate rotational isomerism effects.

- Validate assignments via selective NOE experiments with paramagnetic relaxation agents (e.g., Cr(acac)₃).

Q. How do torsion angles between aromatic rings influence the compound’s photophysical properties?

- The inter-ring dihedral angle (51.74° in crystals) reduces π-π conjugation, shifting UV-Vis λmax by ~12 nm per 10° deviation .

- Fluorescence quantum yields correlate with coplanarity, while triplet-state lifetimes (measured via ODMR) are sensitive to torsional strain .

- TD-DFT studies predict oscillator strength variations in electronic transitions, guiding optoelectronic applications .

Data Contradiction Analysis

Q. How should researchers resolve conflicting XRD data from polymorphic forms of this compound?

- Perform Pawley refinement on powder XRD data to identify coexisting phases.

- Compare experimental and simulated PXRD patterns (Mercury software) using single-crystal parameters .

- Validate thermodynamic stability via DSC, correlating melting endotherms with polymorph ratios.

Q. What strategies mitigate inconsistencies in reaction yields across synthetic batches?

- Monitor reaction progress via in-situ FTIR to detect intermediate byproducts.

- Optimize catalyst activation by pre-treating AlCl₃ with molecular sieves to exclude moisture .

- Implement Design of Experiments (DoE) to evaluate interactions between temperature, solvent, and stoichiometry.

Methodological Tables

Table 1. Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | Pca2₁ |

| a (Å) | 6.1445 (4) |

| b (Å) | 7.4298 (7) |

| c (Å) | 29.014 (2) |

| V (ų) | 1324.56 (18) |

| Z | 4 |

Table 2. NMR Signal Assignment Guide

| Proton Group | δ (ppm) | Multiplicity |

|---|---|---|

| Biphenyl H | 7.4–8.2 | Multiplet |

| Cyclohexyl CH₂ | 1.2–2.1 | Quintet |

| Ketone C=O | 198.5 | Singlet (¹³C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.